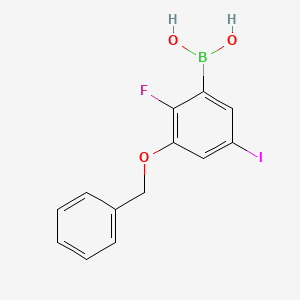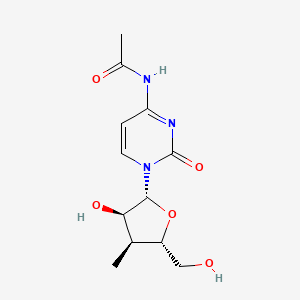
N4-Acetyl-3'-deoxy-3'-C-methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-Acetyl-3’-deoxy-3’-C-methylcytidine is a synthetic nucleoside analog with the molecular formula C12H17N3O5 and a molecular weight of 283.28 g/mol . This compound is known for its antiviral properties, particularly its ability to inhibit RNA synthesis in specific RNA viruses, making it a valuable therapeutic agent in the treatment of viral infections such as HIV, hepatitis C, and respiratory viruses .
Méthodes De Préparation
The synthesis of N4-Acetyl-3’-deoxy-3’-C-methylcytidine involves several steps, starting with the protection of the hydroxyl groups of the sugar moiety, followed by the introduction of the acetyl and methyl groups. The reaction conditions typically involve the use of protecting groups, such as silyl ethers, and reagents like acetic anhydride and methyl iodide. The final deprotection step yields the desired compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Analyse Des Réactions Chimiques
N4-Acetyl-3’-deoxy-3’-C-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Applications De Recherche Scientifique
N4-Acetyl-3’-deoxy-3’-C-methylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reference compound in analytical chemistry.
Biology: The compound is employed in studies of RNA synthesis and function, particularly in the context of viral replication and inhibition.
Medicine: Its antiviral properties make it a candidate for the development of new antiviral drugs.
Mécanisme D'action
N4-Acetyl-3’-deoxy-3’-C-methylcytidine exerts its effects by inhibiting RNA synthesis in specific RNA viruses. The compound is incorporated into the viral RNA during replication, leading to premature termination of the RNA chain. This inhibition of RNA synthesis prevents the virus from replicating and spreading . The molecular targets of this compound include viral RNA polymerases, which are essential for the replication of RNA viruses .
Comparaison Avec Des Composés Similaires
N4-Acetyl-3’-deoxy-3’-C-methylcytidine can be compared with other nucleoside analogs, such as:
N4-Acetylcytidine: Similar in structure but lacks the deoxy and methyl groups, making it less effective in inhibiting RNA synthesis.
3’-Deoxycytidine: Lacks the acetyl and methyl groups, resulting in different antiviral properties.
3’-C-Methylcytidine: Similar but lacks the acetyl group, affecting its ability to inhibit RNA synthesis.
N4-Acetyl-3’-deoxy-3’-C-methylcytidine stands out due to its unique combination of acetyl, deoxy, and methyl groups, which contribute to its potent antiviral activity .
Propriétés
Formule moléculaire |
C12H17N3O5 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N-[1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C12H17N3O5/c1-6-8(5-16)20-11(10(6)18)15-4-3-9(13-7(2)17)14-12(15)19/h3-4,6,8,10-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t6-,8-,10-,11-/m1/s1 |
Clé InChI |
OOTBLAGYQZQSLP-SSQAQTMGSA-N |
SMILES isomérique |
C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C)CO |
SMILES canonique |
CC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


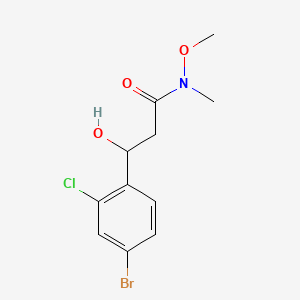
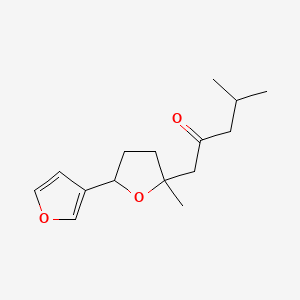
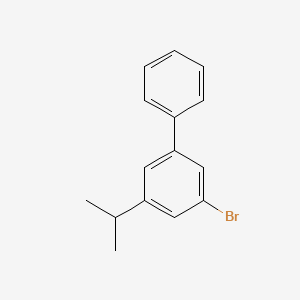
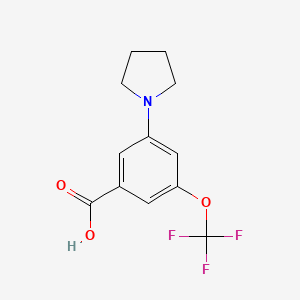

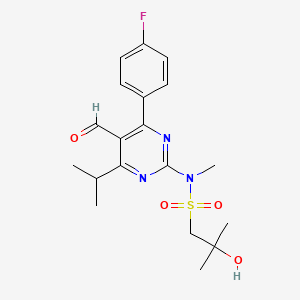
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)



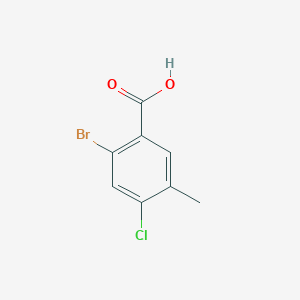
![(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14765138.png)

